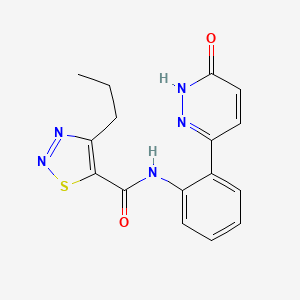

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The thiadiazole and pyridazinone derivatives, including compounds similar to "N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide," have been synthesized and extensively studied for their diverse biological and chemical properties. The interest in these compounds lies in their potential applications in various fields, including medicinal chemistry, due to their notable biological activities and chemical versatility.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors such as carbothioamides or thiohydrazides with different electrophiles or through cyclization reactions. For instance, compounds with thiadiazole moieties have been synthesized using oxidative dimerization of carbothioamides using Oxone as an oxidant, leading to the efficient formation of 1,2,4-thiadiazoles in good yields (Yoshimura et al., 2014).

Molecular Structure Analysis

The structural elucidation of these compounds often employs techniques such as NMR, IR spectroscopy, mass spectrometry, and sometimes X-ray crystallography. For example, the structures of certain N-substituted benzyl/phenyl thiadiazole derivatives were confirmed by NMR, mass, and elemental analysis, with the structures of specific compounds further elucidated by X-ray crystallography (Ahmad et al., 2012).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, reflecting their chemical versatility. Reactions include alkylation, acylation, and cyclocondensation, often yielding a range of structurally diverse derivatives with potential biological activities. These reactions are influenced by factors such as the substitution pattern and reaction conditions, leading to products with different properties (Komendantova et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research has shown efficient methods for synthesizing thiadiazole derivatives. For instance, Yoshimura et al. (2014) detailed the synthesis of 1,2,4-thiadiazoles through oxidative dimerization of carbothioamides using Oxone, highlighting a cost-effective and environmentally safe approach (Yoshimura et al., 2014).

Chemical Structure and Analysis : Several studies have focused on characterizing the chemical structure of thiadiazole derivatives. For example, Moradivalikboni et al. (2014) discussed the preparation of thiadiazole derivatives and their structural elucidation using spectroscopy (Moradivalikboni et al., 2014).

Biological and Pharmacological Activities

Antimicrobial Activity : Research has shown that thiadiazole derivatives exhibit broad-spectrum antimicrobial properties, which can be valuable in developing new antimicrobial drugs. For instance, Moradivalikboni et al. (2013) synthesized thiadiazole compounds showing considerable antimicrobial activity (Moradivalikboni et al., 2013).

Antioxidant Properties : Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl thiadiazole derivatives, which demonstrated significant radical scavenging and antioxidant activities (Ahmad et al., 2012).

Anticancer Potential : Gomha et al. (2017) reported on thiadiazole derivatives showing potent anticancer activity, specifically against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Anticonvulsant Activity : Chapleo et al. (1986) synthesized a series of thiadiazoles that demonstrated significant anticonvulsant properties, offering potential as new classes of anticonvulsant agents (Chapleo et al., 1986).

Antiviral Properties : Clercq (2009) reviewed the role of thiadiazole derivatives in antiviral drug discovery, highlighting their potential in creating effective antiviral agents (Clercq, 2009).

Industrial and Material Science Applications

- Base Oil Improvement : Nessim (2017) discussed the synthesis of Pyridazinone derivatives containing thiadiazole and their application in improving base oil, demonstrating their utility in industrial applications (Nessim, 2017).

properties

IUPAC Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-2-5-13-15(24-21-19-13)16(23)17-11-7-4-3-6-10(11)12-8-9-14(22)20-18-12/h3-4,6-9H,2,5H2,1H3,(H,17,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMVLMYSYYIBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-4-propylthiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)

![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)

![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)